Methyl 5-(cyanomethyl)-2-hydroxybenzoate
Description
Methyl 5-(cyanomethyl)-2-hydroxybenzoate is a substituted benzoate ester featuring a hydroxyl group at the 2-position, a methoxycarbonyl group at the 1-position, and a cyanomethyl substituent at the 5-position. This compound is likely synthesized via formylation of methyl 2-hydroxybenzoate followed by cyanomethylation, analogous to methods described for related derivatives .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 5-(cyanomethyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-6-7(4-5-11)2-3-9(8)12/h2-3,6,12H,4H2,1H3 |
InChI Key |
LOSRYETXJHKLAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CC#N)O |
Origin of Product |
United States |
Preparation Methods
General Procedure:
- Starting Material: Salicylate derivative, such as methyl salicylate or its halogenated analogs.
- Reagents:
- Cyanide source (e.g., sodium cyanide or potassium cyanide)
- Alkyl halide precursor (e.g., bromomethyl or chloromethyl derivatives)
- Base (e.g., potassium carbonate)
- Solvent: Dimethylformamide (DMF) or acetonitrile (MeCN)
Reaction Scheme:
$$ \text{Salicylate derivative} + \text{Bromomethyl cyanide} \xrightarrow[\text{Base}]{\text{Reflux}} \text{Methyl 5-(cyanomethyl)-2-hydroxybenzoate} $$
Research Findings:
- A typical synthesis involves refluxing methyl salicylate with bromomethyl cyanide in the presence of potassium carbonate in acetonitrile, yielding the target compound with high efficiency (up to 95-100%).
Data Table:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Bromomethyl cyanide, methyl salicylate, potassium carbonate, acetonitrile, reflux | 95-100% | Efficient nucleophilic substitution |
Cyanomethylation via Formaldehyde and Cyanide (Hydroxybenzyl Cyanide Route)
This pathway involves the formation of a hydroxymethyl intermediate, which is subsequently converted into the cyanomethyl derivative.
Procedure:
Reaction Conditions:
- Formaldehyde (37% aqueous solution)
- Sodium cyanide
- Basic catalyst (e.g., sodium hydroxide)
- Solvent: Water or ethanol
- Temperature: Room temperature to mild heating
Research Findings:
- This method provides a straightforward route with yields around 80-90%, especially when optimized for temperature and reaction time.
Direct Cyanomethylation Using Cyanogen Bromide
An alternative approach involves the use of cyanogen bromide (BrCN) to directly introduce the cyanomethyl group onto the aromatic ring via electrophilic substitution.
Reaction Scheme:
$$ \text{Salicylate} + \text{BrCN} \xrightarrow{\text{Base}} \text{Cyanomethylated product} $$
Conditions:
- Reflux in polar solvents such as acetonitrile
- Presence of a base like potassium carbonate
- Reaction time: 4-6 hours
Research Findings:
- This approach is less common but effective, especially for late-stage functionalization, with yields typically ranging from 70-85%.
Summary of Key Data and Findings
| Preparation Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Nucleophilic substitution | Bromomethyl cyanide, potassium carbonate | Acetonitrile | Reflux | 4-6 hours | 95-100% | High yield, straightforward | Requires halogenated precursor |
| Hydroxymethyl cyanide route | Formaldehyde, sodium cyanide | Water/ethanol | Room temp to mild heating | 6-12 hours | 80-90% | Mild conditions | Multi-step process |
| Cyanogen bromide method | Cyanogen bromide, base | Acetonitrile | Reflux | 4-6 hours | 70-85% | Direct approach | Less selective |
Additional Considerations and Notes
- Purification: Post-reaction, purification typically involves extraction, washing, and recrystallization or chromatography to isolate pure this compound.
- Safety: Handling cyanide compounds requires strict safety protocols due to their toxicity. Proper ventilation, protective equipment, and waste disposal are mandatory.
- Reaction Optimization: Factors such as reagent stoichiometry, temperature, and solvent choice significantly influence yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(cyanomethyl)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The cyanomethyl group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of 5-(cyanomethyl)-2-hydroxybenzaldehyde.
Reduction: Formation of 5-(aminomethyl)-2-hydroxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(cyanomethyl)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical assays and probes.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(cyanomethyl)-2-hydroxybenzoate depends on the specific reaction or application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The cyanomethyl group can act as a reactive site for further chemical modifications, enabling the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The substituent at the 5-position significantly impacts physical properties. For example:
- Methyl 5-bromo-2-hydroxybenzoate (): Melting point and crystallinity are influenced by the bulky bromo substituent, which enhances intermolecular halogen bonding.
- Methyl 5-(bromoacetyl)-2-hydroxybenzoate (): The bromoacetyl group increases molecular weight (291.57 g/mol) and alters solubility in polar solvents due to its electron-withdrawing nature.
Table 1: Physical Properties of Selected Analogs
Key Insight: The cyanomethyl group (C≡N) in the target compound is expected to reduce melting points compared to halogenated analogs due to weaker intermolecular interactions but may enhance solubility in aprotic solvents.
Biological Activity
Methyl 5-(cyanomethyl)-2-hydroxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a hydroxyl group at the second position and a cyanomethyl group at the fifth position on the benzene ring. This unique combination of functional groups enhances its solubility in polar solvents and contributes to its reactivity, making it a noteworthy candidate for various biological applications.
| Compound Name | Key Functional Groups | Unique Features |
|---|---|---|
| This compound | Hydroxyl and cyanomethyl | Unique combination leading to distinct chemical behaviors |
| Methyl 5-(aminomethyl)-2-hydroxybenzoate | Amino group | Different reactivity due to amino substitution |
| Methyl 5-(cyanomethyl)-2-methoxybenzoate | Methoxy group | Lacks hydroxyl group; different solubility characteristics |
| Methyl 2-hydroxybenzoate | Hydroxyl group | Simpler structure without cyanomethyl functionality |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Study: Antimicrobial Efficacy
A study conducted on several bacterial strains reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL , indicating moderate antibacterial activity. The compound was particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.
Anticancer Activity
This compound has also been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit tumor cell proliferation by interfering with key cellular pathways involved in cancer progression.
The compound's anticancer activity is thought to stem from its ability to induce apoptosis in cancer cells. This process may be facilitated through the activation of caspases and the modulation of signaling pathways such as MAPK and PI3K/Akt.
Case Study: Cytotoxicity Evaluation
In vitro assays conducted on various cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 30 µM , demonstrating significant cytotoxic effects. Notably, it showed higher efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines compared to other tested lines.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Refluxing salicylic acid with cyanomethyl bromide in the presence of a base .
- Utilizing microwave-assisted synthesis for improved yields .
- Employing catalytic methods involving palladium complexes for cross-coupling reactions .
These synthetic routes not only enhance yield but also allow for the modification of functional groups, tailoring the compound for specific biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
